



Application Notes and Protocols for ICG-Carboxylic Acid Conjugation to Nanoparticles

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Compound of Interest		
Compound Name:	ICG-carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its application in targeted imaging and therapy is often limited by its short circulation half-life, concentration-dependent aggregation, and lack of target specificity.[3][4] To overcome these limitations, ICG can be conjugated to nanoparticles, which can enhance its stability, prolong its circulation time, and enable targeted delivery to specific tissues or cells. This document provides a detailed protocol for the covalent conjugation of **ICG-carboxylic acid** to amine-functionalized nanoparticles using the widely adopted 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) and Nhydroxysuccinimide (NHS) chemistry.

Principle of Conjugation

The conjugation of **ICG-carboxylic acid** to nanoparticles functionalized with primary amines is typically achieved through the formation of a stable amide bond. This process is facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).

The reaction proceeds in two main steps:

 Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on the ICG molecule to form a highly reactive O-acylisourea intermediate.



Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate can
directly react with a primary amine on the nanoparticle surface. However, to improve
efficiency and stability of the reaction, NHS is introduced to react with the O-acylisourea
intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester then
readily reacts with the primary amine on the nanoparticle to form a covalent amide bond,
releasing NHS.

Experimental Protocols

This section details the materials and step-by-step procedures for the conjugation of **ICG-carboxylic acid** to amine-functionalized nanoparticles.

Materials

- ICG-Carboxylic Acid: A derivative of ICG containing a carboxylic acid functional group.
- Amine-Functionalized Nanoparticles: Nanoparticles with primary amine groups on their surface (e.g., PEI-PLGA, aminated silica, or dextran-coated iron oxide nanoparticles).
- EDC (1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.0-6.0.
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving ICG-carboxylic acid.
- Purification System: Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filtration units.

Protocol for ICG-Carboxylic Acid Conjugation

Preparation of Reagents:



- Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. The concentrations will need to be optimized depending on the nanoparticle and ICG concentrations. A common starting point is a molar excess of EDC and NHS to the carboxylic acid groups on ICG.
- Dissolve the ICG-carboxylic acid in a minimal amount of anhydrous DMF or DMSO.
- Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
- Activation of ICG-Carboxylic Acid:
 - In a light-protected tube, add the dissolved ICG-carboxylic acid to the Activation Buffer.
 - Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the ICG solution.
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
- Conjugation to Nanoparticles:
 - Add the activated ICG-NHS ester solution to the nanoparticle dispersion in Coupling Buffer.
 - Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect the reaction mixture from light.
- · Quenching of Unreacted Sites:
 - Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters.
 - Incubate for 30 minutes at room temperature.
- Purification of ICG-Nanoparticle Conjugates:
 - Remove unconjugated ICG and excess reagents by dialysis against PBS for 24-48 hours with frequent buffer changes, or by using centrifugal filtration units.



- Collect the purified ICG-nanoparticle conjugates.
- Characterization and Storage:
 - Characterize the conjugates for size, zeta potential, ICG loading, and optical properties (see below).
 - Store the final conjugate suspension at 4°C in the dark.

Characterization of ICG-Nanoparticle Conjugates

Thorough characterization is crucial to ensure the quality and functionality of the ICG-nanoparticle conjugates.

Physicochemical Characterization

- Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the
 hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after
 conjugation. The zeta potential is measured to assess the surface charge, which can confirm
 the successful conjugation of ICG.
- Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.

Optical Properties

- UV-Vis-NIR Spectroscopy: The absorbance spectrum of the ICG-nanoparticle conjugate is measured to confirm the presence of ICG. A characteristic absorbance peak for ICG is expected around 780-800 nm.
- Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded to verify the fluorescence properties of the conjugated ICG. The emission peak is typically observed around 810-830 nm upon excitation at ~780 nm.

Quantification of ICG Loading

The amount of ICG conjugated to the nanoparticles can be determined using a standard curve.



- Prepare a standard curve: Create a series of known concentrations of free ICG-carboxylic
 acid in a suitable solvent (e.g., DMSO/PBS mixture).
- Measure absorbance: Measure the absorbance of the standards at the characteristic wavelength of ICG (~780 nm).
- Determine ICG concentration in the conjugate: Lyse a known amount of the purified ICGnanoparticle conjugate to release the ICG (e.g., by dissolving in a solvent that disrupts the nanoparticle structure). Measure the absorbance of the lysate.
- Calculate loading: Use the standard curve to determine the concentration of ICG in the lysate and calculate the loading efficiency and loading capacity.

Loading Efficiency (%) = (Mass of ICG in nanoparticles / Initial mass of ICG used) \times 100

Loading Capacity (%) = (Mass of ICG in nanoparticles / Mass of nanoparticles) x 100

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of ICG-nanoparticle conjugates.

Nanoparticl e Type	Conjugatio n Method	Size (nm)	Zeta Potential (mV)	ICG Loading Efficiency (%)	Reference
PLGA-PEI	EDC/NHS chemistry	~200	+32.9	Not Reported	
Dextran- coated Iron Oxide	NHS ester chemistry	~103	+3.6	Not Reported	
Germanium	EDC/NHS chemistry	~100-200	Not Reported	Not Reported	
H-Ferritin	Encapsulatio n	Not Reported	Not Reported	40.4 ± 4.5	

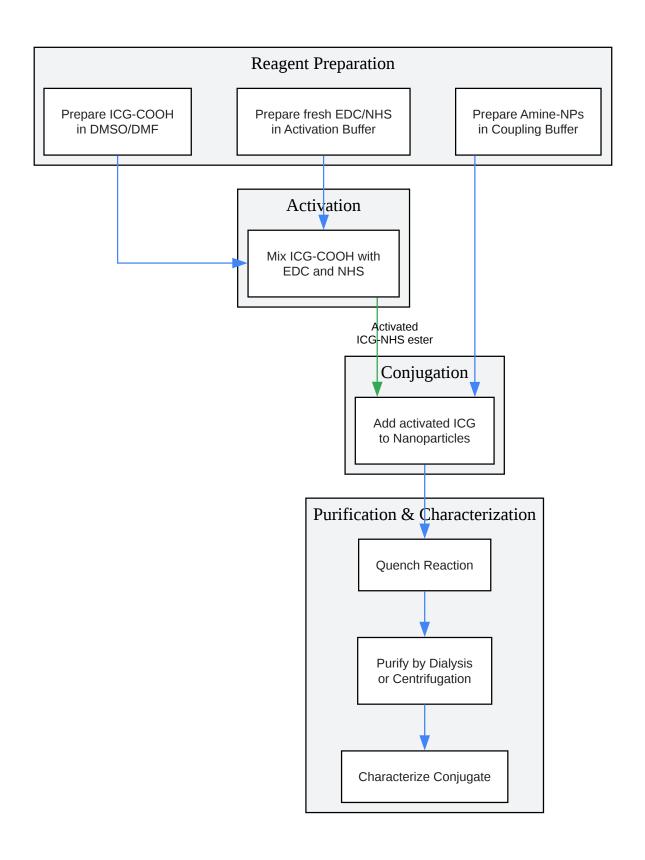


Nanoparticle Formulation	ICG Concentration (µg/mL)	Particle Size (nm)	Polydispersity Index (PDI)
ICG-NPs1	10	125.4 ± 1.2	0.11 ± 0.01
ICG-NPs2	50	160.7 ± 2.5	0.15 ± 0.02
ICG-NPs3	100	195.3 ± 3.1	0.22 ± 0.03

Data adapted from a study on ICG-loaded polymeric nanoparticles, illustrating the effect of ICG concentration on particle size and homogeneity.

Visualizations Experimental Workflow



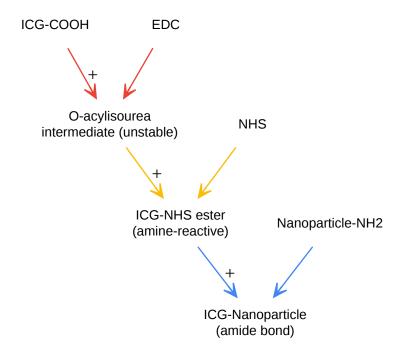


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Caption: Workflow for ICG-Carboxylic Acid Conjugation to Nanoparticles.



EDC/NHS Coupling Chemistry



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Caption: EDC/NHS chemical reaction pathway for amide bond formation.

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